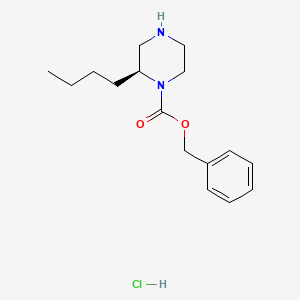

benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride

CAS No.: 1217786-42-9

Cat. No.: VC20366455

Molecular Formula: C16H25ClN2O2

Molecular Weight: 312.83 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217786-42-9 |

|---|---|

| Molecular Formula | C16H25ClN2O2 |

| Molecular Weight | 312.83 g/mol |

| IUPAC Name | benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C16H24N2O2.ClH/c1-2-3-9-15-12-17-10-11-18(15)16(19)20-13-14-7-5-4-6-8-14;/h4-8,15,17H,2-3,9-13H2,1H3;1H/t15-;/m0./s1 |

| Standard InChI Key | WFOXGHNWFNNHOO-RSAXXLAASA-N |

| Isomeric SMILES | CCCC[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |

| Canonical SMILES | CCCCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |

Introduction

Benzyl (2S)-2-butylpiperazine-1-carboxylate; hydrochloride is a synthetic organic compound classified under piperazine derivatives. These compounds are widely studied for their diverse pharmacological properties, including potential applications in medicinal chemistry as intermediates for drug development. This article provides a detailed exploration of the compound's chemical properties, synthesis, and potential applications.

Synthesis

The synthesis of benzyl (2S)-2-butylpiperazine-1-carboxylate; hydrochloride typically involves the following steps:

-

Starting Materials:

-

Piperazine derivatives

-

Butyl halides or butyric acid derivatives

-

Benzyl chloroformate (CBZ-Cl)

-

-

Reaction Steps:

-

N-alkylation of piperazine with butyl halides under basic conditions.

-

Protection or functionalization of the secondary amine using benzyl chloroformate to form the carbamate.

-

Conversion to the hydrochloride salt by reaction with HCl gas or aqueous HCl.

-

-

Purification:

-

Crystallization or recrystallization from polar solvents.

-

Characterization using NMR, IR spectroscopy, and mass spectrometry.

-

Biological Significance

Piperazine derivatives, including benzyl (2S)-2-butylpiperazine-1-carboxylate; hydrochloride, are known for their diverse biological activities:

-

Pharmacological Applications:

-

Potential as intermediates in the synthesis of CNS-active drugs.

-

Antiparasitic properties due to the piperazine ring's ability to interact with neurotransmitter receptors in parasites.

-

Antimicrobial activity against bacterial strains.

-

-

Structure-Activity Relationship (SAR):

-

Modifications at the butyl group or benzyl carbamate moiety can significantly alter biological activity.

-

The hydrochloride form enhances bioavailability and solubility for in vivo studies.

-

Safety and Handling

| Parameter | Details |

|---|---|

| Hazard Classification | May cause irritation upon contact with skin or eyes |

| Storage Conditions | Store in a cool, dry place away from moisture |

| HS Code | Classified under HS Code 2933599090 for compounds containing piperazine rings |

Research Applications

Benzyl (2S)-2-butylpiperazine-1-carboxylate; hydrochloride is utilized in:

-

Medicinal Chemistry:

-

As a precursor for designing novel therapeutic agents targeting CNS disorders or infections.

-

-

Chemical Biology:

-

Studying receptor-ligand interactions due to its ability to mimic natural substrates.

-

-

Drug Development Pipelines:

-

Screening libraries for antiparasitic or antimicrobial agents.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume